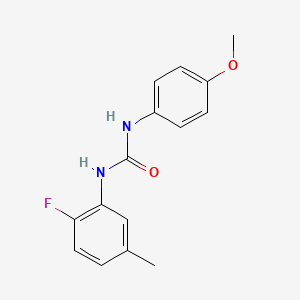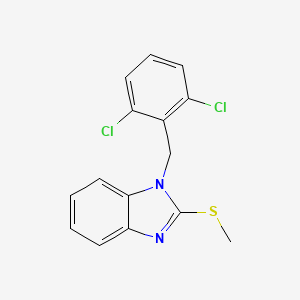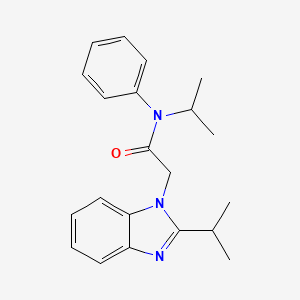
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone, also known as CBAQH, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the class of hydrazones, which are organic compounds that have a hydrazone functional group (-NHN=). CBAQH has been found to exhibit a range of pharmacological activities, including anti-cancer, anti-inflammatory, and anti-microbial effects.
Wirkmechanismus
The mechanism of action of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the inhibition of multiple signaling pathways that are involved in cancer cell proliferation, survival, and metastasis. This compound targets the PI3K/Akt pathway by inhibiting the phosphorylation of Akt, which is a key regulator of cell survival and growth. It also inhibits the MAPK/ERK pathway by suppressing the phosphorylation of ERK, which is involved in cell proliferation and differentiation. Additionally, this compound inhibits the NF-κB pathway, which is a major regulator of inflammation and immune response.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects. It induces cell cycle arrest and apoptosis in cancer cells by regulating the expression of cell cycle and apoptosis-related genes. Moreover, this compound has been shown to have anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines and chemokines. It also exhibits anti-microbial effects by inhibiting the growth of a range of bacteria and fungi.
Vorteile Und Einschränkungen Für Laborexperimente
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has several advantages for lab experiments. It is relatively easy to synthesize and has a high yield. Moreover, it exhibits a range of pharmacological activities, making it a versatile compound for studying various diseases. However, there are also some limitations to using this compound in lab experiments. It has low solubility in water, which can limit its bioavailability and efficacy. Additionally, it has not been extensively studied in vivo, and its toxicity profile is not well-established.
Zukünftige Richtungen
There are several future directions for the study of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone. One potential direction is to optimize the synthesis method to improve the yield and bioavailability of this compound. Another direction is to conduct more in vivo studies to evaluate the efficacy and toxicity of this compound. Moreover, the development of this compound derivatives with improved pharmacological properties could lead to the discovery of new therapeutic agents for various diseases. Lastly, the identification of new signaling pathways that are targeted by this compound could provide new insights into the molecular mechanisms of cancer and inflammation.
Synthesemethoden
The synthesis of 4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone involves the reaction of 4-chlorobenzaldehyde with 6-chloro-4-phenyl-2-quinazolinyl hydrazine in the presence of a suitable solvent and catalyst. The reaction proceeds through the formation of a hydrazone intermediate, which is then converted to this compound. The yield of this compound can be improved by optimizing the reaction conditions, such as temperature, time, and concentration of reagents.
Wissenschaftliche Forschungsanwendungen
4-chlorobenzaldehyde (6-chloro-4-phenyl-2-quinazolinyl)hydrazone has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-cancer activity against a range of cancer cell lines, including breast, lung, and liver cancer. This compound induces cell cycle arrest and apoptosis in cancer cells by targeting multiple signaling pathways, such as PI3K/Akt, MAPK/ERK, and NF-κB. Moreover, this compound has been shown to have anti-inflammatory and anti-microbial effects, making it a promising candidate for the treatment of infectious and inflammatory diseases.
Eigenschaften
IUPAC Name |
6-chloro-N-[(E)-(4-chlorophenyl)methylideneamino]-4-phenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H14Cl2N4/c22-16-8-6-14(7-9-16)13-24-27-21-25-19-11-10-17(23)12-18(19)20(26-21)15-4-2-1-3-5-15/h1-13H,(H,25,26,27)/b24-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRRCEKAQHUXFIY-ZMOGYAJESA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NN=CC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)N/N=C/C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H14Cl2N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N'-[(2-chlorobenzoyl)oxy]-3-methylbenzenecarboximidamide](/img/structure/B5814149.png)
![3-bromo-N'-[(4-tert-butylbenzoyl)oxy]benzenecarboximidamide](/img/structure/B5814153.png)
![2-{[4-benzyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5814160.png)
![{4-[(2,5-dimethyl-3-furoyl)amino]phenyl}acetic acid](/img/structure/B5814168.png)

![ethyl 4-{[(4-morpholinylamino)carbonothioyl]amino}benzoate](/img/structure/B5814190.png)
![N-[(2-hydroxy-6-methyl-3-quinolinyl)methyl]-N-methylisonicotinamide](/img/structure/B5814191.png)



![1-[(4-ethylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5814239.png)
![4-amino-N-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]benzenesulfonamide](/img/structure/B5814247.png)
